molecular formula C19H19F2NO3S2 B2740531 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2210054-81-0

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2740531
CAS RN: 2210054-81-0
M. Wt: 411.48
InChI Key: DLIAEGYKJWXLKY-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C19H19F2NO3S2 and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Biological Applications

This compound is related to intermediates used in the enantioselective synthesis of pharmaceuticals. For instance, (S)-(–)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, protects against HIV infection. Such compounds can also be used to study chiral recognition in molecular complexes and are components of antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment. The synthesis approach involves the enantioselective reduction of prochiral ketones, demonstrating the importance of these compounds in developing therapeutic agents (ChemChemTech, 2022).

Crystal Structure and Material Science

The crystal structure analysis of compounds with fluorophenyl groups, like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, contributes to the understanding of heterocyclic compounds' diverse applications in material science and pharmaceuticals. Such analyses provide insights into biological activities and applications in organic electronics, demonstrating the compound's role in advancing materials science and drug discovery (X-ray Structure Analysis Online, 2018).

Anticancer and Antimicrobial Activities

The synthesis of Schiff bases using related fluorophenyl compounds has shown significant antimicrobial activities, indicating the potential for developing new therapeutic agents. These compounds, through their novel structural properties, exhibit excellent activity against various microbial strains, highlighting their importance in addressing resistance issues in antimicrobial therapy (Heliyon, 2019).

Antitumor Activities

The development of thiazolyl derivatives from similar fluorophenyl compounds for potential anti-breast cancer applications represents an important area of cancer research. Such compounds have shown promising activities against tumor cells, offering insights into new therapeutic strategies for cancer treatment. The synthesis methods and biological evaluations underscore the importance of these compounds in medicinal chemistry and oncology research (Polycyclic Aromatic Compounds, 2021).

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3S2/c20-14-5-7-15(8-6-14)26-13-19(23)22-10-9-18(27(24,25)12-11-22)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIAEGYKJWXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

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